molecular formula C14H14O2 B2873073 2-Phenoxy-1-phenylethanol CAS No. 4249-72-3

2-Phenoxy-1-phenylethanol

Cat. No.: B2873073
CAS No.: 4249-72-3
M. Wt: 214.264
InChI Key: GSBICRJXEDSPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-phenylethanol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenoxy group and a phenyl group attached to an ethanol backbone. This compound is often used as a model compound in lignin chemistry due to its structural similarity to the β-O-4 linkage found in lignin .

Mechanism of Action

Target of Action

The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .

Mode of Action

This compound interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .

Pharmacokinetics

It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability

Result of Action

The result of the action of this compound is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxy-1-phenylethanol can be synthesized through a two-step process:

    Step 1: Synthesis of 2-Phenoxy-1-phenylethanone precursor. This involves the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone.

    Step 2: Reduction of 2-Phenoxy-1-phenylethanone. The precursor is dissolved in methanol, and sodium borohydride is added portion-wise. The mixture is stirred at room temperature for 2 hours, followed by quenching with saturated aqueous ammonium chloride solution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Phenoxy-1-phenylethanol can be compared with other similar compounds such as:

Properties

IUPAC Name

2-phenoxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBICRJXEDSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.